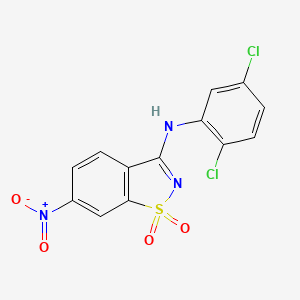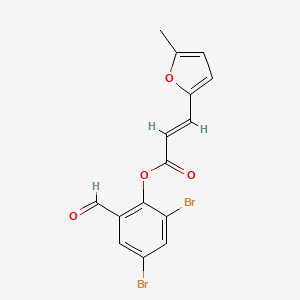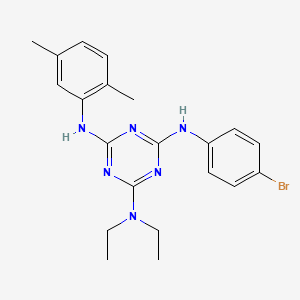![molecular formula C26H28ClN3O B11097275 [4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11097275.png)
[4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the chlorophenyl and isopropyl-methylphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Bromomethyl methyl ether: Used in the synthesis of complex molecules and as a reagent in organic chemistry.
Uniqueness
What sets [4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether apart is its unique structure, which combines multiple functional groups in a single molecule. This structural complexity allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C26H28ClN3O |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C26H28ClN3O/c1-17(2)21-12-7-18(3)14-24(21)31-16-25-28-30-15-23(19-8-10-20(27)11-9-19)22-6-4-5-13-29(25)26(22)30/h7-12,14-15,17H,4-6,13,16H2,1-3H3 |
InChI Key |
PMRKXCXUNXRYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11097192.png)
![3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B11097197.png)
![Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate](/img/structure/B11097203.png)
![3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11097212.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11097214.png)


![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11097222.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11097228.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline](/img/structure/B11097230.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11097244.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11097249.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B11097250.png)

